2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-28-18-8-7-13(17-12-26-19(23-17)9-10-20(25-26)29-2)11-16(18)24-21(27)14-5-3-4-6-15(14)22/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRINYCHDXNSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a derivative of imidazo[1,2-b]pyridazine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization to introduce the fluorine and methoxy groups. The general synthetic route includes:
- Formation of Imidazo[1,2-b]pyridazine : Utilizing nucleophilic aromatic substitution reactions.
- Introduction of Functional Groups : Employing methods such as methylation and fluorination to achieve desired substituents on the aromatic rings.
Binding Affinity
The biological activity of 2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has been assessed through various in vitro studies. Notably, compounds with imidazo[1,2-b]pyridazine structures have shown significant binding affinities to amyloid plaques associated with Alzheimer's disease. For instance, related compounds exhibited binding affinities ranging from 11.0 to >1000 nM depending on structural modifications at specific positions on the pyridazine ring .
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. For example, research on imidazo[1,2-b]pyridazine derivatives demonstrated their ability to inhibit TAK1 kinase activity in multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that 2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide could serve as a promising lead compound for further development in oncology.
Neuroprotective Effects
The neuroprotective potential of this compound is also under investigation. Its structural similarity to known neuroprotective agents indicates it may interact with neuroreceptors or modulate pathways involved in neuronal survival. In vitro studies have shown that imidazo[1,2-b]pyridazines can bind effectively to targets implicated in neurodegenerative diseases .
Case Study 1: In Vitro Evaluation
In a study evaluating various imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques, it was found that compounds with specific substitutions at the 6-position displayed enhanced binding characteristics. This suggests that the structural modifications present in 2-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide may be pivotal for its biological activity .
| Compound | Binding Affinity (nM) | Comments |
|---|---|---|
| Compound A | 11.0 ± 0.2 | High affinity for amyloid plaques |
| Compound B | 336 ± 11 | Moderate affinity |
| 2-fluoro-N-(...) | TBD | Under evaluation |
Case Study 2: Kinase Inhibition
In another evaluation focused on kinase inhibition, compounds similar to 2-fluoro-N-(...) were tested against TAK1 and showed significant inhibition at concentrations as low as 100 nM. This highlights the potential of these compounds in targeting pathways critical for tumor growth .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
3,4-Difluoro-N-[2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-Yl)Phenyl]Benzamide
- Molecular Formula : C₂₀H₁₃F₃N₄O₂
- Molecular Weight : 398.34 g/mol
- Key Differences: 3,4-Difluoro substitution on the benzamide vs. 2-fluoro in the target compound.
2-Ethoxy-N-(2-Methoxy-5-{6-Methoxyimidazo[1,2-b]Pyridazin-2-Yl}Phenyl)Benzamide
Substituent Variations on the Imidazo[1,2-b]Pyridazine Core
(6-Methylimidazo[1,2-b]Pyridazin-2-Yl) Analogs (Compound 74)
- Molecular Formula : C₂₀H₁₈F₃N₃O
- Molecular Weight : 397.38 g/mol
- Key Differences: 6-Methyl group instead of 6-methoxy.
(6-Morpholinoimidazo[1,2-b]Pyridazin-2-Yl) Analogs (Compound 78)
- Molecular Formula : C₂₂H₂₃F₃N₄O₂
- Molecular Weight : 456.44 g/mol
- Key Differences: Morpholino substituent introduces a basic nitrogen, improving solubility in acidic environments. Higher molecular weight may reduce blood-brain barrier penetration .
Halogen-Substituted Analogs
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-Yl)Phenyl)-2,3-Dimethoxybenzamide
Pharmacological Context
- CT-721 (Kinase Inhibitor): Contains an imidazo[1,2-b]pyridazine core with a chloro and ethynyl group, demonstrating nanomolar potency against Bcr-Abl kinases. The target compound’s methoxy groups may offer improved selectivity for non-kinase targets like retinol-binding proteins .
- Nonretinoid Antagonists (Compounds 72–78): High purity (96.6–99.6%) and optimized retention times (HPLC tR = 9.5–13.9 min) suggest robust synthetic routes for imidazo[1,2-b]pyridazine derivatives, applicable to the target compound’s production .
Comparative Data Table
Key Findings
Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity favor target specificity, while chlorine may improve binding affinity at the cost of toxicity .
Methoxy vs. Ethoxy : Methoxy groups balance solubility and potency, whereas ethoxy increases lipophilicity, impacting bioavailability .
Core Modifications: 6-Methoxy on imidazo[1,2-b]pyridazine optimizes electronic effects for receptor binding, contrasting with morpholino or methyl groups that alter solubility .
Vorbereitungsmethoden
Starting Materials
Reaction Conditions
Representative Reaction:
Yield: 65–78% after recrystallization from ethyl acetate.
Functionalization of the Phenyl Ring
The phenyl ring is modified through cross-coupling reactions to introduce substituents:
Suzuki-Miyaura Coupling
-
Substrate: 5-Bromo-2-methoxyaniline.
-
Boron reagent: 6-Methoxyimidazo[1,2-b]pyridazine-2-ylboronic acid.
-
Conditions:
Product: 2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline.
Yield: 70–85%.
Acylation to Form the Benzamide
The final step involves acylation of the aniline intermediate:
Reagents and Conditions
Reaction Scheme:
Yield: 60–72% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Optimization Challenges
Characterization Data
Spectral Analysis
Physicochemical Properties
-
Melting Point: 209–214°C (decomposition observed above 220°C).
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
Pilot-scale batches (100 g) have been produced using:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction conditions. Key steps include:
- Solvent selection : Dimethylformamide (DMF) or dichlorromethane for imidazo[1,2-b]pyridazine ring formation, ensuring solubility and reactivity .
- Temperature control : Maintaining 70–90°C during cyclization to prevent side reactions .
- Purification : Thin-layer chromatography (TLC) and column chromatography to isolate intermediates; recrystallization for final product purification .
- Data Table :
| Step | Key Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 70–90°C | 15–20% |
| Amide Coupling | Solvent (DMF) | 0.1 M concentration | 10–12% |
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methoxy, fluoro, and benzamide substituents .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₁₈F₂N₄O₃ requires m/z 436.13) .
- X-ray Crystallography : SHELX software for resolving imidazo[1,2-b]pyridazine core geometry .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Answer :
- Byproducts : Unreacted intermediates (e.g., unprotected phenyl rings) detected via HPLC. Mitigation: Use excess coupling reagents (e.g., HATU) .
- Solvent residues : Residual DMF identified by GC-MS. Mitigation: Extended vacuum drying .
Advanced Research Questions
Q. How should researchers address contradictory reports on biological activity (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Target profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to compare IC₅₀ values across isoforms .
- Cellular context : Validate in isogenic cell lines (wild-type vs. kinase-mutated) to distinguish on-target effects .
- Data Contradiction Analysis :
| Study | Reported Activity | Experimental Conditions | Likely Explanation |
|---|---|---|---|
| Anticancer (IC₅₀ = 50 nM) | HeLa cells, 72h incubation | Off-target PI3K inhibition | |
| Weak kinase inhibition | In vitro assay, no cellular uptake | Poor solubility limits efficacy |
Q. What experimental strategies enhance target selectivity for imidazo[1,2-b]pyridazine derivatives?
- Answer :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluoro) at the phenyl ring to modulate binding pocket interactions .
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for off-target receptors .
Q. How can researchers design pharmacokinetic studies to evaluate bioavailability?
- Methodological Answer :
- In vitro models : Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral absorption) .
- In vivo models : Mouse hepatic steatosis models (oral gavage, 10 mg/kg) with LC-MS/MS plasma quantification .
Methodological Considerations
Q. What computational tools are recommended for predicting metabolic stability?
- Answer :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methoxy demethylation) .
- Half-life estimation : SwissADME for hepatic extraction ratio (EH < 0.3 suggests low clearance) .
Q. How can solubility challenges be overcome in formulation studies?
- Answer :
- Co-solvent systems : 10% PEG-400 + 5% DMSO in saline improves aqueous solubility by 5-fold .
- Prodrug derivatization : Phosphate esterification of the benzamide group enhances bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
